B1574397 OPB-51602

OPB-51602

Numéro de catalogue B1574397
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

Hematological Malignancies

OPB-51602, a signal transducer and activator of transcription 3 (STAT3) phosphorylation inhibitor, was evaluated in a phase I study involving patients with relapsed or refractory hematological malignancies. This study aimed to determine its safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity. However, no clear therapeutic response was observed, and the study concluded that further clinical development of this compound for hematological malignancies with a daily dosing schedule was terminated (Ogura et al., 2015).

Refractory Solid Malignancies

Another phase I study focused on refractory solid tumors, exploring the MTD, safety, pharmacokinetics, and pharmacodynamics of this compound. The study found that this compound shows promising antitumor activity, particularly in non-small-cell lung cancer (NSCLC). It suggests that less frequent dosing should be explored due to the drug's long half-life and tolerability issues with continuous dosing (Wong et al., 2015).

Cytotoxicity in Tumor Cells

Research conducted in 2020 revealed that this compound is highly toxic to tumor cells in a STAT3-dependent manner. This study highlighted that the drug's toxicity hinges on mitochondrial STAT3, indicating its potential as a target for cancer chemotherapy. This compound inhibited complex I activity, leading to increased ROS production and resultant cell death (Brambilla et al., 2020).

Metabolic Reprogramming in Oncogene-Addicted Cancer Cells

This compound was found to target oxidative phosphorylation (OXPHOS) in oncogene-addicted cancers manifesting acquired resistance to targeted therapies. This study illustrated that this compound not only impairs cancer cell growth but also can restore sensitivity to targeted therapies. This finding suggests a novel mechanism of drug resistance in oncogene-addicted cancers and highlights this compound's potential in treating such conditions (Hirpara et al., 2018).

Inhibition of STAT3 in Cancer Cells

This compound was shown to bind with high affinity to a distinct pocket in the SH2 domain of STAT3, inhibiting its functions in cancer cells and tumor xenografts. The drug's ability to target specific STAT3 functions and protein interactions resulted in distinctive biological activity and pharmacological properties, making it a potential candidate for cancer treatment (Brambilla et al., 2013).

Propriétés

Apparence

Solid powder

Synonymes

OPB51602;  OPB 51602;  OPB51602.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.